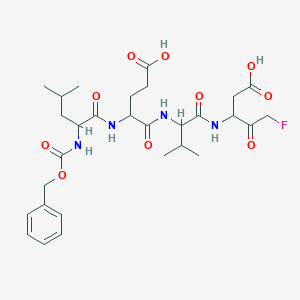
Protein SSX2 (37-54)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protein SSX2
Aplicaciones Científicas De Investigación
Cancer/Testis Antigens and Melanoma Research
Protein SSX2, part of the SSX gene family, is primarily studied in the context of cancer, especially melanoma. It's identified as a cancer/testis antigen, meaning it's normally expressed only in the testis and, at very low levels, in the thyroid, but aberrantly expressed in various cancers, including melanomas. SSX proteins, including SSX2, have been a target for the development of cancer immunotherapy protocols. A study by dos Santos et al. (2000) found heterogeneous SSX expression in melanoma cases, underlining its potential in cancer research and treatment.
Interaction with Other Proteins in Cancer
The SSX2 protein interacts with other proteins, like RAB3IP and SSX2IP, which may be crucial in understanding cancer growth mechanisms. The study by de Bruijn et al. (2002) highlighted these interactions, suggesting their significance in the cellular signaling networks involved in cancer.
Role in Synovial Sarcoma
SSX1 and SSX2 are known for their involvement in synovial sarcoma due to a specific translocation resulting in SYT-SSX fusion proteins. This fusion is a hallmark of synovial sarcoma, suggesting a significant role in the disease's pathology. The work by Crew et al. (1995) delves into this aspect, enhancing our understanding of synovial sarcoma at the molecular level.
Potential in Immunotherapy
Proteins like SSX2 are being investigated for their potential in immunotherapy, especially for cancers like prostate cancer. As Smith et al. (2011) noted, SSX2 and other SSX proteins could be valuable targets for tumor immunotherapy, especially in metastatic cancers.
Epigenetic Regulation and Transcription Control
SSX2 plays a role in epigenetic gene regulation, as observed in synovial sarcoma. The SS18-SSX2 fusion protein, in particular, has been shown to induce gene deregulation through epigenetic mechanisms, which could have implications for the development and management of synovial sarcomas (de Bruijn et al., 2006).
Impact on Chromatin Structure and Function
SSX2's role extends to regulating chromatin structure and function, as it antagonizes polycomb group body formation and gene repression, as explored by Gjerstorff et al. (2014). This suggests its involvement in broader cellular processes beyond just cancer.
Propiedades
Secuencia |
WEKMKASEKIFYVYMKRK |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Protein SSX2 (37-54) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



